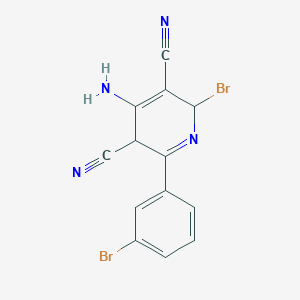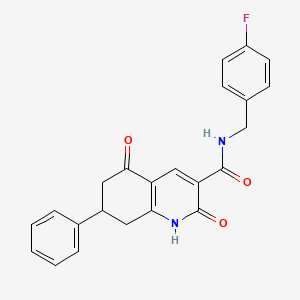![molecular formula C19H16BrN3O3 B11041285 (5E)-5-[1-(benzylamino)ethylidene]-1-(4-bromophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11041285.png)
(5E)-5-[1-(benzylamino)ethylidene]-1-(4-bromophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(E)-1-(BENZYLAMINO)ETHYLIDENE]-1-(4-BROMOPHENYL)-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a pyrimidine ring substituted with a benzylamino group and a bromophenyl group, making it a subject of interest in medicinal chemistry and material science.
Preparation Methods
The synthesis of 5-[(E)-1-(BENZYLAMINO)ETHYLIDENE]-1-(4-BROMOPHENYL)-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE typically involves multi-step organic reactions. One common synthetic route includes the condensation of benzylamine with an appropriate aldehyde to form an imine intermediate. This intermediate then undergoes cyclization with a bromophenyl-substituted pyrimidine derivative under controlled conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to enhance yield and purity.
Chemical Reactions Analysis
5-[(E)-1-(BENZYLAMINO)ETHYLIDENE]-1-(4-BROMOPHENYL)-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imine group to an amine.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles like hydroxyl or amino groups.
Condensation: The compound can undergo condensation reactions with various carbonyl compounds to form new derivatives with potential biological activities.
Scientific Research Applications
5-[(E)-1-(BENZYLAMINO)ETHYLIDENE]-1-(4-BROMOPHENYL)-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific diseases.
Industry: The compound’s unique properties may be utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-[(E)-1-(BENZYLAMINO)ETHYLIDENE]-1-(4-BROMOPHENYL)-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE involves its interaction with specific molecular targets. The benzylamino group can form hydrogen bonds with biological targets, while the bromophenyl group may participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar compounds to 5-[(E)-1-(BENZYLAMINO)ETHYLIDENE]-1-(4-BROMOPHENYL)-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE include other pyrimidine derivatives with different substituents. For example:
5-[(E)-1-(BENZYLAMINO)ETHYLIDENE]-1-(4-METHOXYPHENYL)-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE: This compound has a methoxy group instead of a bromine atom, which may alter its chemical reactivity and biological activity.
5-[(E)-1-(BENZYLAMINO)ETHYLIDENE]-1-(4-CHLOROPHENYL)-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE: The presence of a chlorine atom can influence the compound’s electronic properties and interactions with biological targets.
The uniqueness of 5-[(E)-1-(BENZYLAMINO)ETHYLIDENE]-1-(4-BROMOPHENYL)-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H16BrN3O3 |
|---|---|
Molecular Weight |
414.3 g/mol |
IUPAC Name |
5-(N-benzyl-C-methylcarbonimidoyl)-1-(4-bromophenyl)-6-hydroxypyrimidine-2,4-dione |
InChI |
InChI=1S/C19H16BrN3O3/c1-12(21-11-13-5-3-2-4-6-13)16-17(24)22-19(26)23(18(16)25)15-9-7-14(20)8-10-15/h2-10,25H,11H2,1H3,(H,22,24,26) |
InChI Key |
JLVZJZNLNHENNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NCC1=CC=CC=C1)C2=C(N(C(=O)NC2=O)C3=CC=C(C=C3)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Methyl-N-{[4-(pyrrolidin-1-YL)phenyl]methyl}prop-2-enamide](/img/structure/B11041212.png)



amino}-2-oxoethyl)benzamide](/img/structure/B11041226.png)

![1-Hydroxyimino-4,4,6-trimethyl-4H-pyrrolo[3,2,1-IJ]quinolin-2(1H)-one](/img/structure/B11041240.png)
![4-methyl-N-{3-methyl-1-oxo-1-[(3,4,5-trimethoxyphenyl)amino]butan-2-yl}cyclohexanecarboxamide](/img/structure/B11041243.png)
![(2E)-N-(4-Methylphenyl)-2-(3-oxo-6,7-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidin-2(3H)-ylidene)acetamide](/img/structure/B11041245.png)
![5-(3-Bromo-4-fluorophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B11041250.png)
![6-[(4-benzylpiperidin-1-yl)methyl]-N-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B11041260.png)
![4,4,6,9-tetramethyl-6-(4-methylphenyl)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B11041269.png)
![3-hydroxy-4-(4-methylphenyl)-2-phenyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B11041275.png)
![1-[(1E)-1-(4-hydroxy-2-oxo-2H-pyran-3-yl)ethylidene]-2-(6-methoxy-4-methylquinazolin-2-yl)guanidine](/img/structure/B11041277.png)
